molecular formula C11H13BrO4 B12845956 Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester

Cat. No.: B12845956
M. Wt: 289.12 g/mol
InChI Key: CPVIERUTHHEVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester typically involves the bromination of 3,4-dimethoxybenzeneacetic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The esterification is usually carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include amines or thioethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can be hydrolyzed to release the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Similar structure but lacks the bromine atom.

    Benzeneacetic acid, 2-bromo-4,5-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.

Uniqueness

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3

InChI Key

CPVIERUTHHEVCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.